molecular formula C21H15N3O4 B6052632 N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

Cat. No. B6052632
M. Wt: 373.4 g/mol
InChI Key: SDWGQSAJWCJSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide is a chemical compound that has gained significant attention in scientific research. It is a synthetic molecule that has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biological research.

Mechanism of Action

The mechanism of action of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been suggested that the compound inhibits bacterial and fungal growth by disrupting the cell membrane.
Biochemical and physiological effects:
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide has been shown to exhibit potent biochemical and physiological effects. It has been found to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to inhibit the growth of various bacterial and fungal strains. However, the compound has also been found to exhibit cytotoxicity against normal cells, which limits its potential application in the field of medicinal chemistry.

Advantages and Limitations for Lab Experiments

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in the lab. Additionally, it exhibits potent biological activity, which makes it an excellent candidate for various biological assays. However, the compound has several limitations. It exhibits cytotoxicity against normal cells, which limits its potential application in the field of medicinal chemistry. Moreover, the mechanism of action of the compound is not fully understood, which makes it challenging to design experiments to study its biological activity.

Future Directions

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide has several potential future directions for scientific research. One potential direction is to study the compound's mechanism of action in more detail to better understand its biological activity. Additionally, the compound can be modified to reduce its cytotoxicity against normal cells, which would increase its potential application in the field of medicinal chemistry. Moreover, the compound can be used as a building block for the synthesis of new materials with potential applications in various fields. Finally, the compound can be studied for its potential application in the field of agriculture, where it can be used as a pesticide or herbicide.

Synthesis Methods

The synthesis of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide involves a series of chemical reactions. The compound is synthesized by reacting 5-methyl-2-aminobenzoxazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction product is then purified using column chromatography to obtain the final product.

Scientific Research Applications

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to exhibit antibacterial and antifungal activities. Moreover, it has been studied for its potential application in the field of material science, where it has been used as a building block for the synthesis of new materials.

properties

IUPAC Name

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4/c1-13-6-11-19-17(12-13)23-21(28-19)14-7-9-15(10-8-14)22-20(25)16-4-2-3-5-18(16)24(26)27/h2-12H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWGQSAJWCJSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.